Creosote is a complex mixture of hundreds of compounds, primarily hydrocarbons, derived from the high-temperature distillation of coal tar []. It can also be obtained from other sources, such as wood tar, lignite tar, and bituminous shale tar []. The composition of creosote varies depending on the source and distillation process [].
Historically, wood creosote, distinct from coal-tar creosote, was a distillate of wood-tar containing guaiacol and creosol, used medicinally []. While largely phased out for medicinal use, wood creosote remains listed in the Japanese Pharmacopoeia for diarrhea treatment and features in self-medication combinations with herbal remedies [].
Creosote is primarily obtained from the distillation of wood tar, which is produced during the pyrolysis of wood. The process yields a variety of chemical compounds, including phenols, cresols, xylenols, and aromatic hydrocarbons. The American Wood Protection Association (AWPA) has established standards for the use of creosote in wood preservation, emphasizing that different types should not be mixed due to their varying chemical compositions and potential effects on efficacy .
The synthesis of creosote involves several methods depending on the source material. For wood-tar creosote, the process typically includes:
For coal-tar creosote, similar distillation techniques are applied to obtain a mixture rich in aromatic hydrocarbons.
The distillation process can be categorized into several fractions based on boiling points:
Creosote is not a single compound but a mixture comprising various chemical species. The dominant components include:
The molecular structure varies significantly based on the source and distillation process used.
Creosote undergoes various chemical reactions depending on environmental conditions. Common reactions include:
Studies have shown that polycyclic aromatic hydrocarbons (PAHs) within creosote can be effectively degraded using microbial processes or chemical oxidation methods . Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to monitor these reactions.
The mechanism by which creosote acts as a preservative involves its ability to penetrate wood fibers, providing protection against decay fungi and insects. The phenolic compounds disrupt cellular functions in microorganisms, leading to their death.
Research indicates that certain compounds within creosote exhibit antimicrobial properties, which contribute to its effectiveness as a wood preservative. For instance, studies have demonstrated significant reductions in microbial toxicity when PAH concentrations decrease during soil remediation processes involving composting .
Relevant analyses indicate that the complex nature of creosote makes it challenging to characterize using a single method; instead, multiple analytical techniques are often required .
Creosote has several scientific uses primarily related to its preservative properties:
The term "creosote" derives from the Greek kreas (flesh) and sōtēr (preserver), reflecting its initial use in meat preservation. German chemist Carl Reichenbach first isolated wood-tar creosote in 1832 during dry distillation experiments on beechwood. He observed that meat dipped in this solution acquired a smoky flavor and resisted putrefaction, mirroring traditional smoke-curing effects [1] [4]. Reichenbach theorized that creosote was the universal antiseptic component in all tars, including coal and amber. However, this hypothesis was later challenged when Friedrich Runge identified carbolic acid (phenol) in coal-tar in 1834. Despite early confusion between creosote and phenol, Eugen Freiherr von Gorup-Besanez demonstrated in the 1840s that they were distinct compounds, with creosote containing methyl ethers like guaiacol [1].
Table 1: Key Historical Milestones in Creosote Discovery
Year | Scientist | Contribution |
---|---|---|
1832 | Carl Reichenbach | Isolated wood-tar creosote from beechwood pyrolysis |
1834 | Friedrich Runge | Discovered carbolic acid (phenol) in coal-tar |
1836 | Franz Moll | Patented coal-tar creosote for wood preservation |
1840s | Eugen von Gorup-Besanez | Differentiated creosote from phenol chemically |
Creosote variants are classified by origin and composition, with coal-tar and wood-tar being industrially significant. Wood-tar creosote is a yellowish liquid dominated by methoxy-substituted phenols: guaiacol (∼25%), creosol (∼35%), and lesser cresols/xylenols (Table 2). These methyl ethers enable water resistance and antiseptic properties. In contrast, coal-tar creosote contains polycyclic aromatic hydrocarbons (PAHs), primarily naphthalenes (∼20%) and anthracenes (∼15%), which confer superior wood-preserving abilities. The American Wood Protection Association (AWPA) mandates that industrial creosote must be 100% coal-tar derived, excluding lignite, peat, or petroleum tars [1] [7]. Historically, medical applications used wood-tar creosote as an expectorant or antiseptic, while coal-tar creosote was employed in dentistry before its carcinogenicity was recognized. Modern pharmacopeias strictly segregate these variants due to their divergent biological activities [1] [10].
Table 2: Chemical Composition Comparison of Creosote Types
Compound | Wood-Tar Creosote (%) | Coal-Tar Creosote (%) | Function |
---|---|---|---|
Guaiacol | 19.7–26.5 | <1 | Antiseptic, flavorant |
Creosol | 31.0–40.0 | <1 | Meat preservation |
Phenol/Cresols | 15–25 | 5–10 | Protein denaturation |
Naphthalenes | Trace | 15–25 | Wood preservation |
Anthracenes | Absent | 10–20 | Insecticidal properties |
Creosote’s industrial applications pivoted dramatically from food preservation to infrastructure protection. Reichenbach’s early method involved dipping meat in diluted creosote solutions or vinegar mixtures to mimic smoking, reducing processing time to under one hour [1] [3]. However, by 1716, British patents for "Oyle or Spirit of Tarr" signaled creosote’s maritime use against shipworms and decay. John Bethell’s 1838 full-cell process revolutionized wood treatment by pressure-impregnating timber with coal-tar creosote, deepening penetration and efficacy. This innovation catalyzed the first U.S. creosote plant in Somerset, Massachusetts (1865), and the Louisville & Nashville Railroad’s facility in Mississippi (1875), which treated ties for railway expansion [2] [6].
The early 20th century saw efficiency breakthroughs like Max Rueping’s empty-cell process (1902), which recovered excess creosote using vacuum pressure, reducing consumption by 30–50%. This enabled cost-effective treatment for desert railways like the "Salt Lake Route" (1905), where creosoted ties withstood Mojave temperatures exceeding 100°F. By 2020, >95% of U.S. railroad ties used creosote-treated wood due to its 30–35-year lifespan, compression resistance, and renewable sourcing [6] [9].
Table 3: Industrial Timeline of Creosote Wood Treatment
Year | Development | Impact |
---|---|---|
1716 | "Oyle or Spirit of Tarr" patent | Protected ships from decay during Napoleonic Wars |
1838 | Bethell’s full-cell process | Enabled deep creosote penetration via pressure |
1865 | First U.S. creosote plant (Somerset, MA) | Supplied ties for transcontinental railroads |
1902 | Rueping’s empty-cell process | Reduced creosote use by 30% while maintaining efficacy |
2020 | 20M+ creosote-treated ties produced/year | 95% of new U.S. railroad ties use creosote |
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